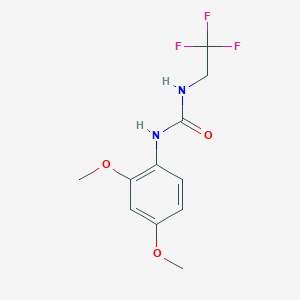
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol, also known as FMMP, is a chiral alcohol compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals, biotechnology, and materials science.
Applications De Recherche Scientifique
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has been used as a chiral building block in the synthesis of various biologically active compounds such as antiviral agents, anti-inflammatory drugs, and anticancer agents. It has also been used as a ligand in asymmetric catalysis reactions and as a chiral selector in chiral chromatography. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has shown promising results in the development of new drugs and materials with improved pharmacological and physical properties.
Mécanisme D'action
The mechanism of action of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has been shown to have anti-inflammatory, antiviral, and anticancer properties in various in vitro and in vivo studies. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has low toxicity and is well-tolerated in laboratory animals, indicating its potential as a safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has several advantages for laboratory experiments, including its high chiral purity, easy synthesis, and low toxicity. However, its limited solubility in water and organic solvents may pose challenges for some applications. The cost of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol and its chiral reducing agents may also be a limiting factor for some research groups.
Orientations Futures
Future research on (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol could focus on its potential applications in the treatment of various diseases such as diabetes, cancer, and viral infections. The development of new synthetic methods for (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol and its derivatives could also lead to the discovery of novel drugs and materials with improved properties. The investigation of the mechanism of action of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol and its interaction with specific receptors and enzymes could provide insights into its therapeutic potential. Furthermore, the optimization of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol synthesis and purification methods could lead to its commercialization and widespread use in various fields of science and technology.
Méthodes De Synthèse
The synthesis of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol involves the reduction of the corresponding ketone intermediate with a chiral reducing agent. The most commonly used chiral reducing agents are borane-THF and lithium aluminum hydride (LAH). The stereochemistry of the resulting alcohol product depends on the choice of the reducing agent and the reaction conditions. The yield and enantiomeric excess of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol can be improved by optimizing the reaction parameters such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
(2R)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)6-9-4-3-5-10(14-2)11(9)12/h3-5,8,13H,6-7H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKHNVBLAJYQK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

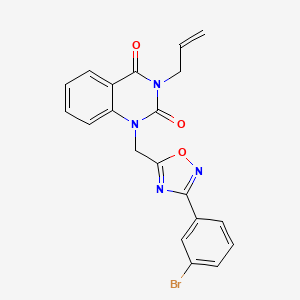

![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)
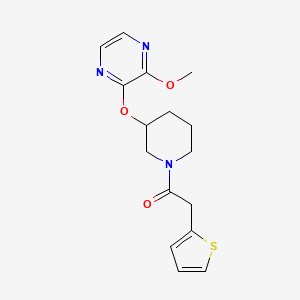
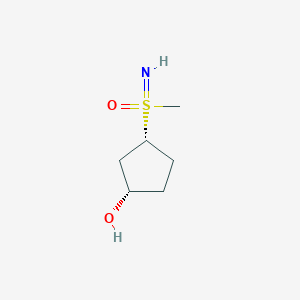
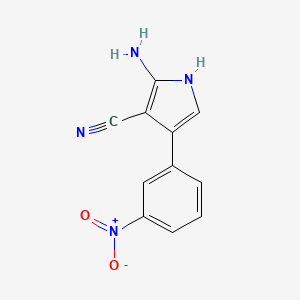
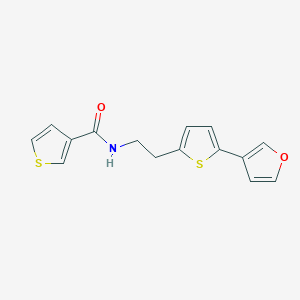
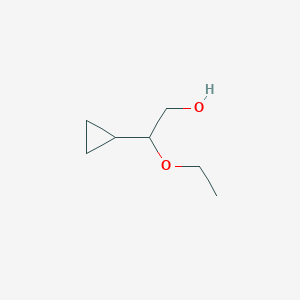
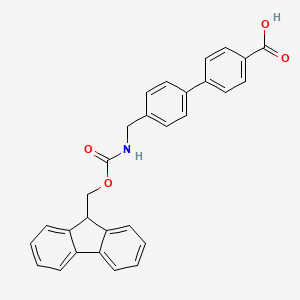
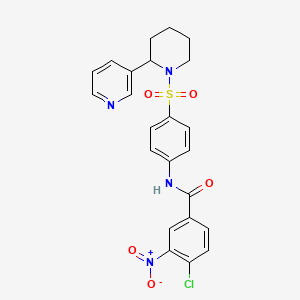
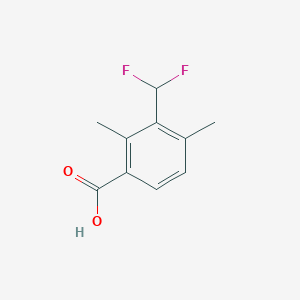
![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride](/img/structure/B2572000.png)
